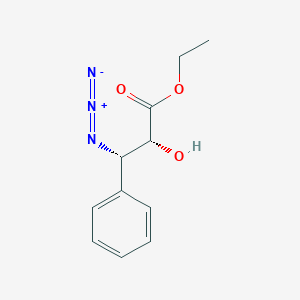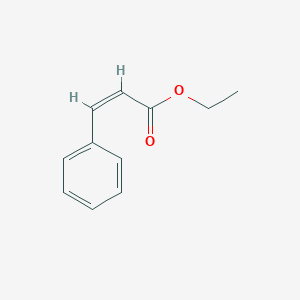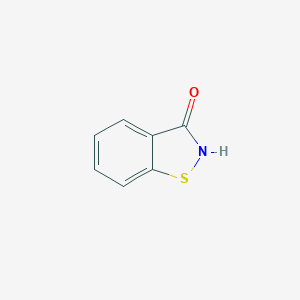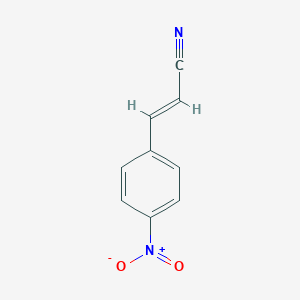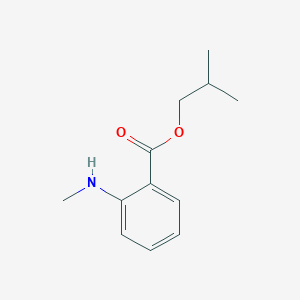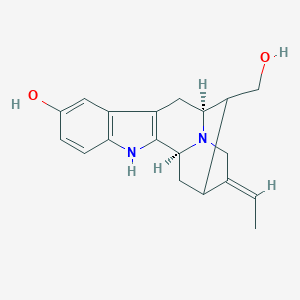
16-Episarpagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-Episarpagine is a naturally occurring alkaloid that has been found in several plant species. This compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields of medicine. In
作用機序
The mechanism of action of 16-Episarpagine is not fully understood. However, studies have shown that it exerts its anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of enzymes that are involved in the production of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, 16-Episarpagine has been found to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
生化学的および生理学的効果
16-Episarpagine has been found to affect several biochemical and physiological processes in the body. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also modulates the levels of various cytokines and growth factors, leading to its anti-tumor effects.
実験室実験の利点と制限
One of the advantages of using 16-Episarpagine in lab experiments is its broad spectrum of activity. It has been found to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects, making it a potential candidate for treating various diseases. However, one of the limitations of using this compound is its low yield through isolation from plant sources. Therefore, synthetic methods have been developed to produce 16-Episarpagine, which can be time-consuming and expensive.
将来の方向性
There are several future directions for research on 16-Episarpagine. One area of interest is its potential use as a neuroprotective agent for treating neurological disorders. Further studies are needed to understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Additionally, research is needed to optimize the synthesis method of 16-Episarpagine to obtain larger quantities of the compound for use in preclinical and clinical studies. Finally, more studies are needed to investigate the safety and efficacy of 16-Episarpagine in humans.
Conclusion:
In conclusion, 16-Episarpagine is a naturally occurring alkaloid that has potential therapeutic applications in various fields of medicine. It exhibits anti-tumor, anti-inflammatory, and neuroprotective effects, making it a potential candidate for treating various diseases. However, further research is needed to optimize its synthesis method, understand its mechanism of action, and investigate its safety and efficacy in humans.
合成法
16-Episarpagine can be obtained through the isolation of the alkaloid from various plant species, including Alstonia scholaris, Strychnos nux-vomica, and Strychnos ignatii. However, the yield of the compound through this method is low, and it is challenging to obtain large quantities of 16-Episarpagine. Therefore, synthetic methods have been developed to produce this alkaloid. One such method involves the total synthesis of 16-Episarpagine from commercially available starting materials.
科学的研究の応用
16-Episarpagine has been studied for its potential therapeutic applications in various fields of medicine. Research has shown that this compound exhibits anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been found to have neuroprotective effects, making it a potential candidate for treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
CAS番号 |
102490-01-7 |
|---|---|
製品名 |
16-Episarpagine |
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC名 |
(1S,12S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C19H22N2O2/c1-2-10-8-21-17-7-14-13-5-11(23)3-4-16(13)20-19(14)18(21)6-12(10)15(17)9-22/h2-5,12,15,17-18,20,22-23H,6-9H2,1H3/b10-2-/t12?,15?,17-,18-/m0/s1 |
InChIキー |
VTVQHYQGTTVKDE-LUMHSOHMSA-N |
異性体SMILES |
C/C=C\1/CN2[C@H]3CC1C([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)CO |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |
正規SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO |
同義語 |
16-epi-sarpagine 16-episarpagine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



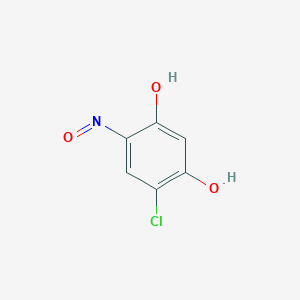
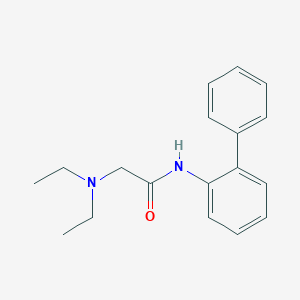
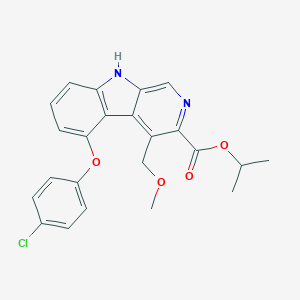
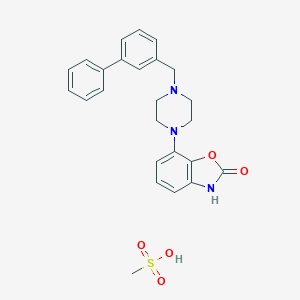
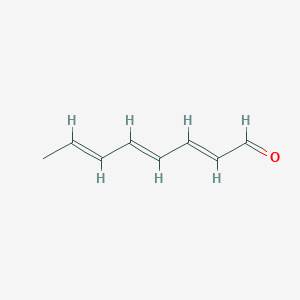
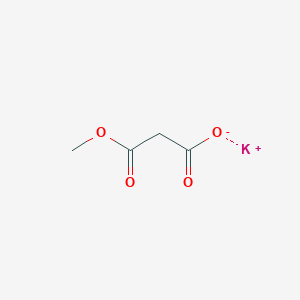
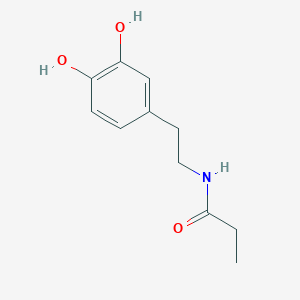
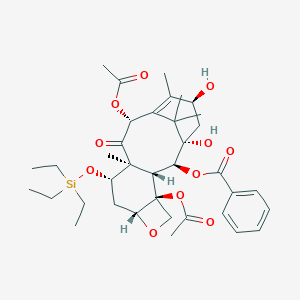
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B19007.png)
